molecular formula C13H12O2S B428831 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone CAS No. 13918-67-7

1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone

Cat. No. B428831
CAS RN: 13918-67-7
M. Wt: 232.3g/mol
InChI Key: LRUBIGCXVSIWPI-UHFFFAOYSA-N
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Description

“1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone” is a chemical compound with the molecular formula C13H12O2S. It has an average mass of 232.298 Da and a monoisotopic mass of 232.055801 Da .


Molecular Structure Analysis

The molecular structure of “this compound” involves a thiophene ring attached to a methoxyphenyl group via an ethanone linker . More detailed structural analysis would require specific experimental data or computational modeling.


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 398.3±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C. Its enthalpy of vaporization is 64.9±3.0 kJ/mol, and it has a flash point of 194.7±26.5 °C .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : This compound has been used in the synthesis of novel Schiff bases with significant antimicrobial activity. Specifically, derivatives like 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone, show excellent antimicrobial properties (Puthran et al., 2019).

  • Anti-inflammatory Applications : Compounds related to 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone have been synthesized and shown to exhibit anti-inflammatory activity. For example, 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives demonstrate significant anti-inflammatory effects (Labanauskas et al., 2004).

  • Crystal Structure Analysis : The compound's crystal structure has been analyzed, providing insights into its molecular arrangement and potential applications in materials science and chemistry. Studies on compounds like 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone have contributed to this understanding (Kesternich et al., 2010).

  • Synthesis of Heterocyclic Compounds : It has been utilized in the synthesis of various heterocyclic compounds, which are essential in the development of new pharmaceuticals and materials. Examples include the synthesis of aromatic hydrazone derivatives (Xiao-xue, 2011).

  • Mass Spectrometric and Pyrolytic Behavior Analysis : The mass spectrometric and pyrolytic behaviors of related compounds have been studied, which is critical for understanding their stability and potential applications in analytical chemistry (Dallakian et al., 1998).

Safety and Hazards

While specific safety and hazard data for “1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone” is not available, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . More research is needed to identify the specific pathways this compound affects and the downstream effects of these interactions.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . More research is needed to understand how factors such as temperature, pH, and presence of other molecules might affect the action of this compound.

properties

IUPAC Name

1-[5-(4-methoxyphenyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-9(14)12-7-8-13(16-12)10-3-5-11(15-2)6-4-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUBIGCXVSIWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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